

# FPI-1465 (Nacubactam) Off-Target Effects: A Technical Support Resource

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Compound of Interest		
Compound Name:	FPI-1465	
Cat. No.:	B8531612	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of **FPI-1465**, also known as Nacubactam or OP0595.

# **Frequently Asked Questions (FAQs)**

Q1: What is FPI-1465 (Nacubactam) and what is its primary mechanism of action?

A1: **FPI-1465** (Nacubactam) is a novel, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor with a diazabicyclooctane core.[1][2] It exhibits a dual mechanism of action:

- β-Lactamase Inhibition: It inhibits bacterial serine β-lactamases (classes A and C, and some class D), which are enzymes that degrade β-lactam antibiotics.[3][4][5][6] This action protects co-administered β-lactam antibiotics from inactivation.
- PBP2 Inhibition: Nacubactam also directly binds to and inhibits Penicillin-Binding Protein 2
  (PBP2) in the cell wall of Enterobacteriaceae, exerting its own antibacterial effect and
  enhancing the activity of other β-lactam antibiotics.[2][3][6]

Q2: Have any off-target effects or toxicities been identified for **FPI-1465** (Nacubactam) in clinical trials?

A2: Clinical trials have shown that Nacubactam is generally well-tolerated.[3][4][5][7] No serious adverse events, dose-limiting toxicities, or deaths have been reported.[3][4][5] There is



no apparent relationship between the administered dose and the pattern, incidence, or severity of adverse events.[3][4][5]

Q3: What are the most common adverse events observed with **FPI-1465** (Nacubactam) administration in clinical studies?

A3: The most frequently reported adverse events are mild to moderate in severity.[3][4][5][7] These include complications associated with intravenous access and headaches.[3][4][5][7]

# Troubleshooting Guide for Unexpected Experimental Results

Issue 1: Unexplained cell toxicity or unexpected phenotype in in vitro assays.

- Possible Cause: While specific off-target interactions for Nacubactam have not been publicly documented, unexpected cellular effects could arise from interactions with unintended cellular components.
- Troubleshooting Steps:
  - Confirm On-Target Effect: Ensure that the observed effect is not an exaggerated or unexpected manifestation of the on-target activity (PBP2 inhibition), especially in bacterial co-culture models.
  - Control Experiments: Include control groups with vehicle alone and with structurally related but inactive compounds (if available) to distinguish compound-specific effects from vehicle or experimental artifacts.
  - Dose-Response Analysis: Perform a detailed dose-response analysis to determine if the unexpected effect is concentration-dependent.
  - Literature Review for Class Effects: Investigate published literature on other diazabicyclooctane β-lactamase inhibitors (e.g., avibactam, relebactam, zidebactam) for any reported off-target effects that might be common to this class of compounds.[1]

Issue 2: Discrepancies between expected and observed efficacy in animal models.



- Possible Cause: Pharmacokinetic or pharmacodynamic properties of Nacubactam in the specific animal model might differ from expectations, or there could be an uncharacterized interaction with the animal's physiology.
- Troubleshooting Steps:
  - Pharmacokinetic Analysis: If not already done, perform a pharmacokinetic study in the animal model to determine the exposure (AUC, Cmax) and half-life of Nacubactam. Coadministration of other drugs could alter its pharmacokinetics.
  - Evaluate Animal Health: Monitor for any clinical signs of distress or adverse events in the animals that could indicate a non-specific toxicity or off-target effect. The most common adverse events reported in human trials are headache and IV access complications, which may be difficult to assess in animals.[3][4][5]
  - Histopathology: At the end of the study, perform a thorough histopathological examination of major organs to identify any potential tissue-level toxicities.

# **Data on Clinical Safety of Nacubactam**

The following table summarizes the key safety findings from clinical trials of Nacubactam.



Parameter	Observation	References
Overall Tolerability	Generally well-tolerated in single and multiple ascending dose studies.	[3][4][5][7]
Serious Adverse Events	No serious adverse events (SAEs) reported.	[3][4][5]
Dose-Limiting Toxicities	No dose-limiting toxicities (DLTs) reported.	[3][4][5]
Most Frequent AEs	Mild-to-moderate complications with intravenous access and headache.	[3][4][5][7]
Dose Relationship of AEs	No apparent relationship between drug dose and the pattern, incidence, or severity of AEs.	[3][4][5]

# **Experimental Protocols**

Protocol 1: General Kinase Selectivity Profiling (Hypothetical)

This is a generalized protocol for assessing off-target kinase activity, as specific data for Nacubactam is not publicly available.

- Compound Preparation: Prepare a stock solution of **FPI-1465** (Nacubactam) in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations (e.g., 0.01 to  $100~\mu M$ ).
- Kinase Panel: Select a broad panel of recombinant human kinases representing different branches of the kinome.
- Assay Principle: Utilize a radiometric assay (e.g., <sup>33</sup>P-ATP filter binding) or a fluorescencebased assay to measure the enzymatic activity of each kinase in the presence of Nacubactam.



#### Procedure:

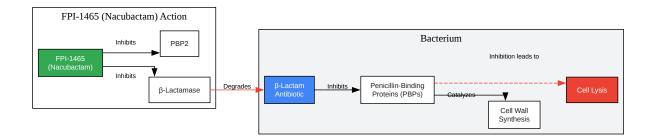
- In a multi-well plate, combine the kinase, its specific substrate, and ATP.
- Add the diluted Nacubactam or vehicle control.
- Incubate at the optimal temperature for the kinase reaction.
- Stop the reaction and quantify the amount of phosphorylated substrate.
- Data Analysis: Calculate the percent inhibition of each kinase at each concentration of Nacubactam. For kinases showing significant inhibition, determine the IC₅₀ value.

### Protocol 2: Cytotoxicity Assay in a Mammalian Cell Line

- Cell Culture: Culture a relevant mammalian cell line (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity) in appropriate media.
- Compound Treatment: Seed cells in a 96-well plate and allow them to adhere overnight.
   Treat the cells with a range of concentrations of FPI-1465 (Nacubactam) for a specified period (e.g., 24, 48, or 72 hours).
- Viability Assessment: Use a cell viability assay such as MTT, MTS, or a live/dead cell stain.
- Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of viable cells relative to the vehicle-treated control. Determine the CC<sub>50</sub> (50% cytotoxic concentration).

## **Visualizations**

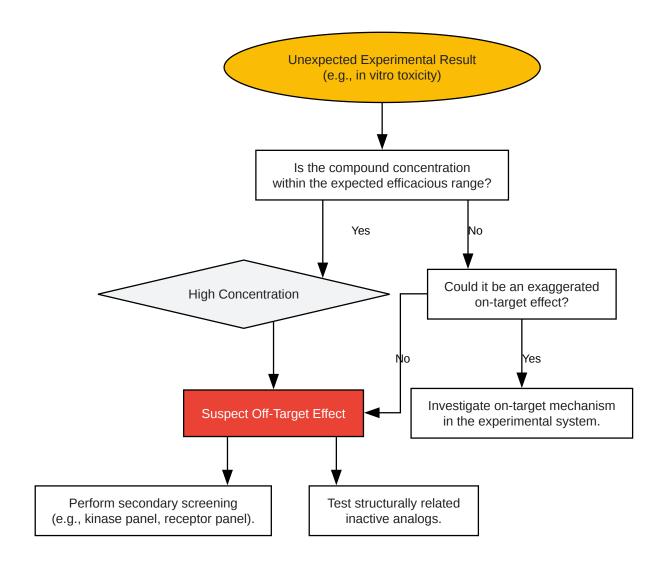




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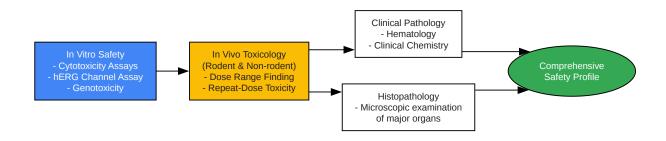
Caption: On-target mechanism of FPI-1465 (Nacubactam).





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Caption: Troubleshooting workflow for unexpected in vitro results.



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Caption: General preclinical safety assessment workflow.

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